Lamivudine-15N2,13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

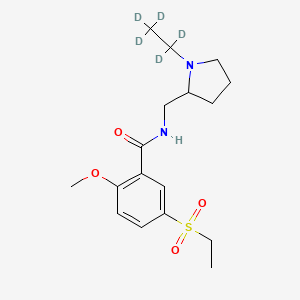

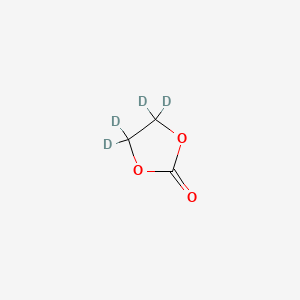

Lamivudine-15N2,13C is an isotope of Lamivudine . Lamivudine is a reverse transcriptase inhibitor and an antiretroviral medication used to prevent and treat HIV/AIDS . It is also a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus .

Molecular Structure Analysis

The molecular formula of Lamivudine-15N2,13C is C713CH9N[15N]2O3S . The molecular weight is 234.25 . The IUPAC name is 4-amino-1-(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-ylpyrimidin-2-one .Wissenschaftliche Forschungsanwendungen

Treatment of HIV and Hepatitis B : Lamivudine is an effective treatment for HIV-1 infection and monotherapy in hepatitis B virus (HBV) infection (Johnson et al., 1999). It has shown activity against HIV types 1 and 2, as well as hepatitis B virus in vitro (Yuen et al., 1995).

Pharmacokinetics and Bioavailability : Lamivudine is well-absorbed orally, with its bioavailability being approximately 82% in adults and 68% in children. It is widely distributed in body fluid, and its concentration in cerebrospinal fluid (CSF) is notably lower than serum concentrations (Johnson et al., 1999). The absolute bioavailability and absorption characteristics of lamivudine have been well-studied, demonstrating its efficacy in oral formulations (Yuen et al., 1995).

Clinical Studies and Trials : Numerous clinical trials have been conducted to assess the effectiveness of lamivudine in treating chronic hepatitis B and HIV, showing substantial improvements in patients' conditions (Lai et al., 1998).

Analytical Methods for Estimation : UV spectroscopic methods have been developed for estimating lamivudine in its active pharmaceutical ingredient and tablet formulation, indicating its widespread use in pharmaceuticals (Yegnoor, 2018).

Combination with Other Drugs : Lamivudine has been studied in combination with other drugs like efavirenz for AIDS treatment, demonstrating the importance of understanding interactions between different antiretroviral agents (Gomes et al., 2013).

Drug Resistance Issues : The emergence of lamivudine-resistant strains, particularly with the YMDD motif mutation, is a significant challenge in long-term therapy for chronic hepatitis B infection. Studies have investigated the prevalence and implications of such mutations (Heo et al., 2004).

Pediatric Use : Lamivudine's efficacy in pediatric patients, particularly in combination with other drugs like interferon-α, has been explored for treating chronic hepatitis B (Akman et al., 2007).

Synthesis and Derivatives : The synthesis of lamivudine and its derivatives has been a topic of interest, indicating ongoing research into improving its efficacy and reducing side effects (Akhtar et al., 2017).

Wirkmechanismus

Lamivudine-15N2,13C, as an isotope of Lamivudine, likely shares the same mechanism of action. Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .

Safety and Hazards

Zukünftige Richtungen

Lamivudine has been proposed for repurposing against SARS-CoV-2 in the context of the COVID-19 pandemic. It has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-PIAXYVKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)